molecular formula C20H16N2O B1436795 Phenol, p-(1-benzyl-2-benzimidazolyl)- CAS No. 10206-01-6

Phenol, p-(1-benzyl-2-benzimidazolyl)-

Cat. No.: B1436795
CAS No.: 10206-01-6
M. Wt: 300.4 g/mol
InChI Key: ZHRQULKFJCBXJM-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a phenol group attached to a benzimidazole ring, which is further substituted with a benzyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)phenol is the PDEδ prenyl binding site . This site plays a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction.

Mode of Action

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)phenol acts as an inhibitor of the PDEδ prenyl binding site . By binding to this site, it prevents the normal function of the PDEδ protein, leading to an increase in the intracellular levels of cyclic nucleotides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, p-(1-benzyl-2-benzimidazolyl)- typically involves the condensation of o-phenylenediamine with benzyl chloride, followed by cyclization and subsequent reaction with phenol . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of Phenol, p-(1-benzyl-2-benzimidazolyl)- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Phenol, p-(1-benzyl-2-benzimidazolyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenol derivatives, quinones, and dihydrobenzimidazole compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenol, p-(1-benzyl-2-benzimidazolyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Phenol, p-(1-benzyl-2-benzimidazolyl)- can be compared with other similar compounds, such as:

The uniqueness of Phenol, p-(1-benzyl-2-benzimidazolyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c23-17-12-10-16(11-13-17)20-21-18-8-4-5-9-19(18)22(20)14-15-6-2-1-3-7-15/h1-13,23H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRQULKFJCBXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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